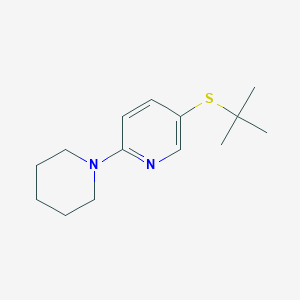![molecular formula C14H19N3O B11800521 4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine is a heterocyclic compound that features a bipyridine core fused with a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine typically involves the cyclization of Schiff bases. One method involves the use of complex bases of amides of group I of the periodic table (e.g., NaNH₂, KNH₂) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents like benzene or toluene . The reaction is carried out at temperatures ranging from 20°C to the boiling point of the diluent used.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the bipyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of alkylated bipyridine derivatives.
Scientific Research Applications
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and materials science.
Morpholine: A simpler heterocyclic compound used as a solvent and chemical intermediate.
Uniqueness
4-(3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-yl)morpholine is unique due to its fused ring structure, which combines the properties of both bipyridine and morpholine. This fusion enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C14H19N3O/c1-2-6-15-13(5-1)12-4-3-7-16-14(12)17-8-10-18-11-9-17/h3-4,7H,1-2,5-6,8-11H2 |
InChI Key |
ZZENYJAXZKWMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


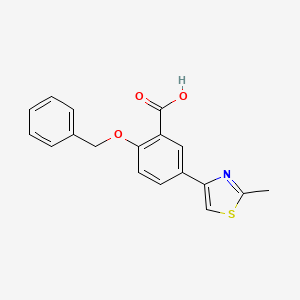


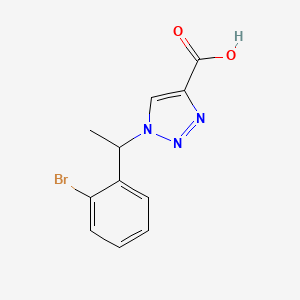
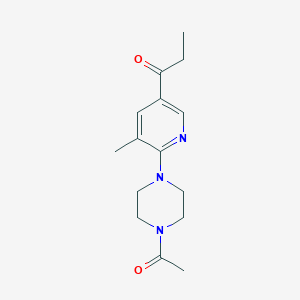
![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)
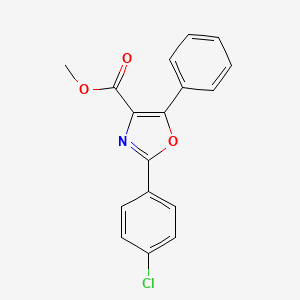
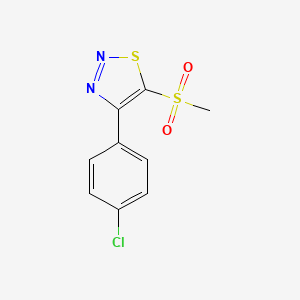
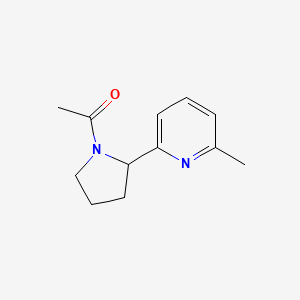

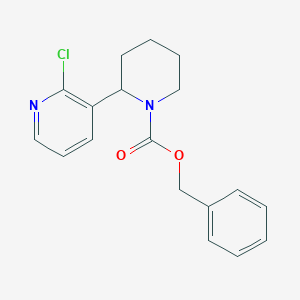
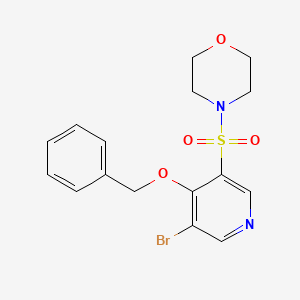
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
